

Application of Ethyl 2-formylisonicotinate in Medicinal Chemistry: A Detailed Overview

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Compound of Interest

Compound Name: Ethyl 2-formylisonicotinate

Cat. No.: B105856

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Introduction: **Ethyl 2-formylisonicotinate** is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with both an ethyl ester and a formyl group, provides multiple reactive sites for chemical modification. This allows for the synthesis of a diverse array of complex molecules with a wide range of biological activities. Its primary role is as a key precursor in the development of novel therapeutic agents, particularly in the fields of antimicrobial and anticancer research.^[1]

Key Applications in Drug Discovery

The formyl group of **Ethyl 2-formylisonicotinate** is readily converted into various functional groups, most notably through the formation of Schiff bases and hydrazones. This reactivity is central to its application in medicinal chemistry.

1. Precursor to Antitubercular Agents:

A prominent application of **Ethyl 2-formylisonicotinate** lies in its relationship to isonicotinic acid hydrazide (isoniazid), a first-line drug in the treatment of tuberculosis. **Ethyl 2-formylisonicotinate** can be a starting material for the synthesis of isoniazid analogs and their derivatives. The formation of Schiff bases from isoniazid is a well-established strategy to overcome drug resistance and improve the pharmacokinetic properties of the parent drug. These modifications aim to create more lipophilic compounds that can better penetrate the mycobacterial cell wall.

2. Synthesis of Antimicrobial and Anticancer Agents:

The isonicotinate scaffold is a privileged structure in many bioactive compounds. Derivatives synthesized from **Ethyl 2-formylisonicotinate**, such as Schiff bases and their metal complexes, have demonstrated significant antimicrobial and cytotoxic activities. The imine group ($-C=N-$) in Schiff bases is crucial for their biological activity. Metal chelation with these Schiff base ligands often enhances their therapeutic potential.

Data on Biological Activities of Derived Compounds

The following table summarizes the biological activities of various hydrazone and Schiff base derivatives, illustrating the potential of compounds structurally related to those derivable from **Ethyl 2-formylisonicotinate**.

Compound Class	Compound/Derivative	Biological Activity	Quantitative Data (IC50/MIC)	Reference
Hydrazones	Hydrazone 1	Antileishmanial (against <i>L. amazonensis</i> amastigotes)	IC50 = 6.79 μ M	[2]
Hydrazones	Hydrazone 3	Antileishmanial (against <i>L. amazonensis</i> promastigotes)	IC50 = 8.0-58.75 μ M	[2]
Hydrazones	Isonicotinic Hydrazone (NH3)	Antibacterial (against <i>S. aureus</i> , <i>B. subtilis</i> , <i>E. coli</i>)	MIC > 200 μ g/mL	[3]
Hydrazones	Isonicotinic Hydrazone (NH5)	Cytotoxic (Brine shrimp lethality)	Survival: 36.10 \pm 3.45%	[3]
Hydrazones	Betulin Derivative (6i)	Cytotoxic (against HepG2 and MCF-7 cancer cell lines)	IC50 = 9.27 μ M (HepG2), 8.87 μ M (MCF-7)	[4]
Schiff Bases	N'-(1-alkyl-2,3-dihydro-2-oxo-1H-3-indolyliden)-4-pyridinecarboxylic acid hydrazide derivatives	Antitubercular (against <i>M. tuberculosis</i>)	-	[3]

Experimental Protocols

The following are representative protocols for the synthesis of bioactive derivatives, which can be adapted using **Ethyl 2-formylisonicotinate** or its corresponding hydrazide.

Protocol 1: General Synthesis of Schiff Bases from Isoniazid

This protocol describes the synthesis of Schiff bases by reacting isonicotinic acid hydrazide (isoniazid), which can be synthesized from **Ethyl 2-formylisonicotinate**, with various aldehydes.

Materials:

- Isonicotinic acid hydrazide (Isoniazid)
- Substituted aldehyde
- Ethanol
- Glacial acetic acid (catalyst)

Procedure:

- Dissolve an equimolar amount of isonicotinic acid hydrazide in ethanol in a round-bottom flask.
- Add an equimolar amount of the desired substituted aldehyde to the solution with continuous stirring.
- Add a few drops of glacial acetic acid to the mixture as a catalyst.
- Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature.
- The resulting precipitate (the Schiff base) is collected by filtration.
- Wash the product with cold ethanol and dry it in a desiccator over anhydrous CaCl_2 .

Protocol 2: General Synthesis of Metal Complexes of Schiff Bases

This protocol outlines the synthesis of metal complexes from a Schiff base ligand.

Materials:

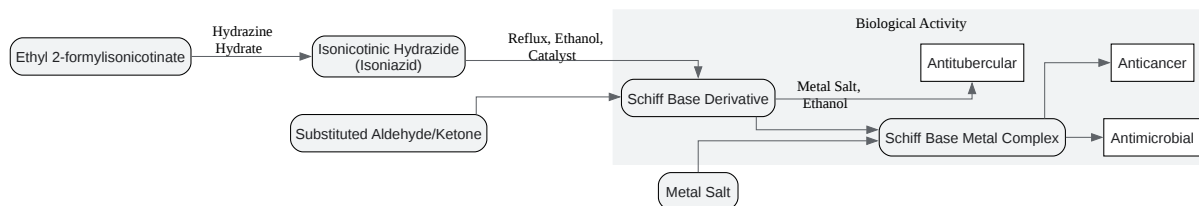
- Schiff base ligand
- Hydrated metal chloride salt (e.g., $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$, $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$, $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$)
- Ethanol

Procedure:

- Prepare a hot ethanolic solution of the Schiff base ligand (0.002 mol in 25 mL ethanol).
- In a separate flask, prepare a hot ethanolic solution of the corresponding hydrated metal chloride salt (0.001 mol in 25 mL ethanol).
- Add the hot ethanolic solution of the metal salt to the hot ethanolic solution of the Schiff base ligand with constant stirring.
- Reflux the resulting mixture on a water bath for 3 hours.
- Upon cooling, the metal complex will precipitate out of the solution.
- Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.

Visualizing Synthesis and Application Pathways

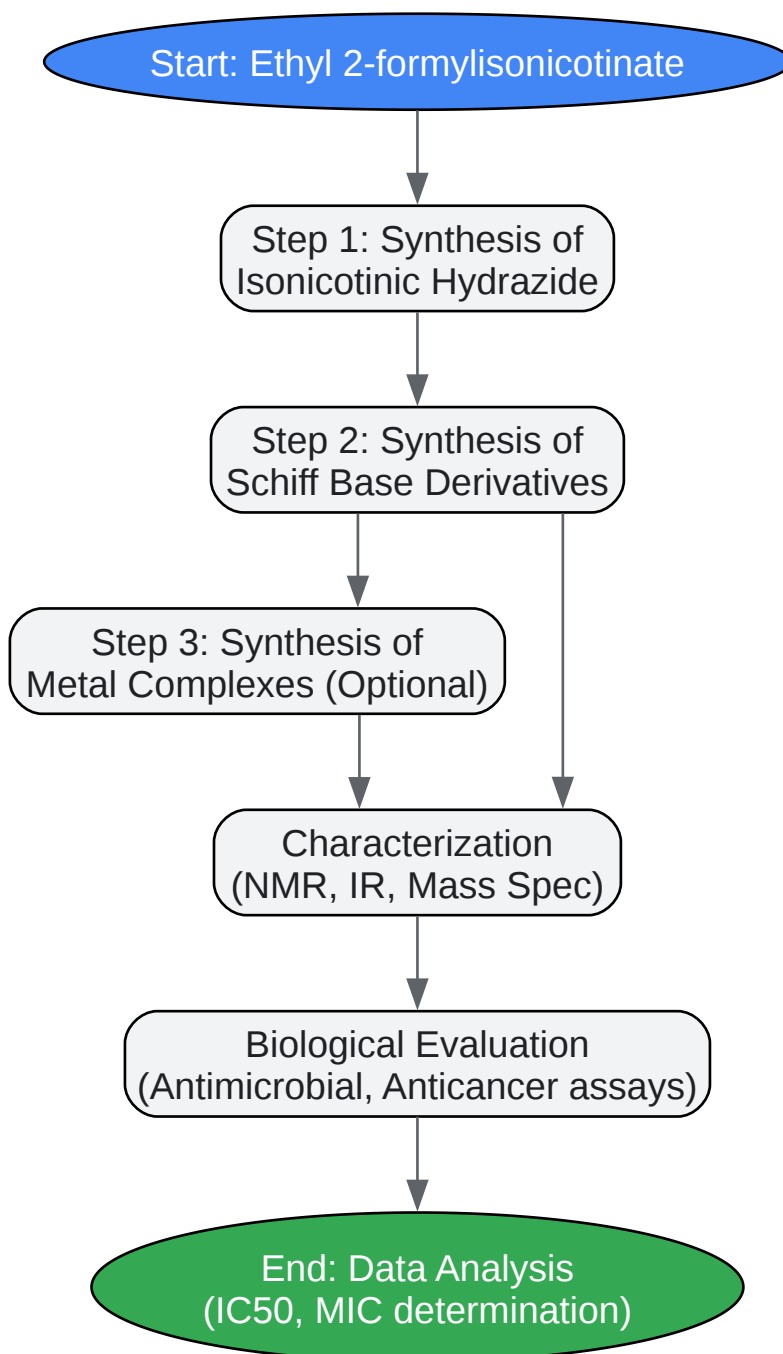
Diagram 1: Synthesis of Isoniazid-derived Schiff Bases



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Caption: Synthetic pathway from **Ethyl 2-formylisonicotinate** to bioactive Schiff bases and their metal complexes.

Diagram 2: Experimental Workflow for Synthesis and Evaluation



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